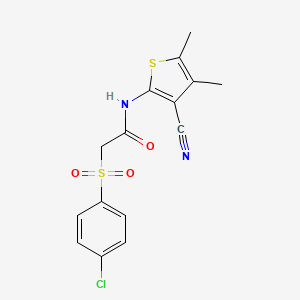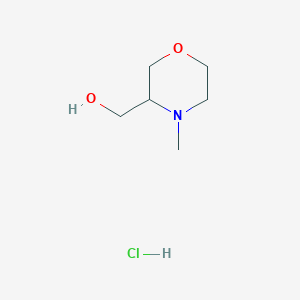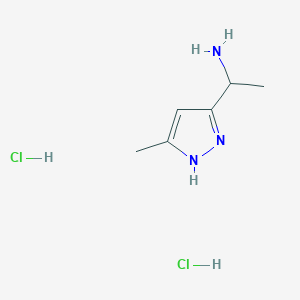
2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that features a combination of benzylthio, furan, and pyrazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzylthio Intermediate: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.
Synthesis of the Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzylthio and pyrazole intermediates are then coupled with a furan derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Bases: Sodium hydride or potassium carbonate for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include sulfoxides, sulfones, amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(benzylthio)-N-(2-(furan-2-yl)ethyl)acetamide
- 2-(benzylthio)-N-(2-(1H-pyrazol-1-yl)ethyl)acetamide
- 2-(methylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
Uniqueness
The uniqueness of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)19-12-16(17-8-4-11-23-17)21-10-5-9-20-21/h1-11,16H,12-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYIJKIPVPJRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)

![2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid](/img/structure/B2545714.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)
![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)
![Octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide hydrochloride](/img/structure/B2545726.png)

